1,3-Di(pyridin-4-yl)benzene
Description
Properties
IUPAC Name |
4-(3-pyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-2-15(13-4-8-17-9-5-13)12-16(3-1)14-6-10-18-11-7-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYGVWHHZHJNDJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Di(pyridin-4-yl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. In this method, a halogenated benzene derivative reacts with a pyridine boronic acid or ester in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .
Another method involves the cyclization of bisphenylamides in the presence of a mixture of phosphorus oxide and oxychloride. This method is particularly useful for synthesizing functionalized derivatives of this compound .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The Suzuki-Miyaura cross-coupling reaction is favored due to its high yield and mild reaction conditions. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Di(pyridin-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of pyridine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, chlorine
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Reduced pyridine derivatives
Substitution: Halogenated pyridine derivatives
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C16H12N2
Molecular Weight: 232.28 g/mol
Structure: The compound consists of a benzene ring with two pyridine rings attached at the 1 and 3 positions. This specific substitution pattern influences its electronic properties, reactivity, and potential applications.
Chemistry
1,3-Di(pyridin-4-yl)benzene serves as a ligand in coordination chemistry, where it forms metal complexes. This property is crucial for synthesizing various coordination compounds and materials.
Key Reactions:
- Oxidation: Can be oxidized to form pyridine N-oxides using agents like potassium permanganate.
- Reduction: Reduced to form pyridine derivatives using lithium aluminum hydride.
- Substitution: Undergoes substitution reactions, particularly at the pyridine rings.
Biology
The compound exhibits a range of biological activities that make it a candidate for drug development. Some notable applications include:
- Anticancer Activity: Derivatives have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth with IC50 values in the low micromolar range against various cancer cell lines.
- Antimicrobial Properties: Demonstrated significant activity against pathogens such as Staphylococcus aureus.
- Antiviral Effects: Preliminary studies suggest potential antiviral properties, although further research is needed.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate due to its interaction with biological targets like enzymes and receptors. The mechanism of action often involves inhibiting enzyme activity or interfering with cellular processes such as DNA replication.
Industry
The compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photoluminescent properties. Its ability to form stable complexes with metal ions also makes it valuable in materials science.
Case Studies
Several studies have documented the biological activities and applications of this compound:
-
Anticancer Research:
- A study demonstrated that certain derivatives significantly inhibited cancer cell proliferation by targeting specific molecular pathways involved in cell division.
-
Antimicrobial Testing:
- Research indicated that derivatives showed promising results against both gram-positive and gram-negative bacteria, highlighting their potential as new antimicrobial agents.
-
Material Science Applications:
- Investigations into the use of this compound in OLEDs revealed its effectiveness in improving light emission efficiency due to its unique electronic structure.
Mechanism of Action
The mechanism of action of 1,3-di(pyridin-4-yl)benzene and its derivatives depends on their specific applications. In medicinal chemistry, the compound interacts with molecular targets such as enzymes, receptors, and DNA. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. In the case of anticancer activity, the compound may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
1,3-Di(pyridin-4-yl)benzene vs. 1,4-Di(pyridin-4-yl)benzene
- Substituent Position: The meta (1,3) vs. para (1,4) substitution alters ligand symmetry and donor atom orientation. The 1,4-isomer exhibits higher symmetry, favoring linear coordination geometries, while the 1,3-isomer adopts angular bonding modes.
- Crystal Packing : In coordination polymers, 1,4-di(pyridin-4-yl)benzene (L2) forms distinct structures compared to ligands like pyrimidine or naphthyridine. The 1,3-isomer’s meta arrangement likely reduces structural predictability, leading to unique framework topologies .
Table 1: Key Properties of Dipyridylbenzene Isomers
*Inferred from isomer data.
Comparison with Flexible Dipyridyl Ligands
1,3-Di(pyridin-4-yl)propane vs. This compound
Table 2: Rigid vs. Flexible Dipyridyl Ligands
| Property | This compound | 1,3-Di(pyridin-4-yl)propane |
|---|---|---|
| Spacer | Rigid benzene | Flexible propane |
| Molecular Formula | C₁₆H₁₂N₂ | C₁₃H₁₄N₂ |
| Applications | MOFs, electronic materials | Hybrid halides, sensors |
Substituent Effects in Related Compounds
- Halogenated Derivatives : Chlorine or bromine substituents on pyridyl rings (e.g., in ) increase molecular weight (466–545 g/mol) and alter solubility. Such modifications are absent in this compound but could enhance catalytic or optical properties .
- Functional Group Impact: Nitro (-NO₂) or methyl (-CH₃) groups in analogs () adjust electronic density, affecting ligand basicity and metal-binding affinity.
Biological Activity
1,3-Di(pyridin-4-yl)benzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring with two pyridine rings attached at the 1 and 3 positions. This compound has garnered attention in various fields such as medicinal chemistry, materials science, and coordination chemistry due to its diverse biological activities and potential applications.
- Molecular Formula : C16H12N2
- Molecular Weight : 232.28 g/mol
- Structure : The compound consists of a central benzene ring with two pyridine substituents, influencing its electronic properties and reactivity.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For instance, studies have shown that certain derivatives demonstrate IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Properties : The compound also shows significant antimicrobial activity against various pathogens, including bacteria and fungi. Its derivatives have been tested for efficacy against strains like Staphylococcus aureus with promising results .
- Antiviral Effects : Some studies suggest potential antiviral properties, although more research is needed to establish specific mechanisms.
The biological activity of this compound is largely attributed to its ability to interact with biological targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or altering the conformation of target proteins. In the case of anticancer activity, it is believed that the compound interferes with cellular processes such as DNA replication and cell division .
Anticancer Activity
A notable study investigated the effects of a derivative of this compound on MCF-7 breast cancer cells. The results indicated that the compound significantly accelerated apoptosis in a dose-dependent manner. In tumor-bearing mice models, treatment with this derivative resulted in reduced tumor growth compared to control groups .
Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) as low as 0.015 mg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Data Table: Summary of Biological Activities
| Biological Activity | Target Organism/Cell Line | IC50 / MIC Value | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Cells | 25.72 ± 3.95 μM | |
| Antimicrobial | Staphylococcus aureus | 0.015 mg/mL | |
| Antiviral | Various | Not established |
Synthesis and Derivatives
The synthesis of this compound typically involves methods such as the Suzuki-Miyaura cross-coupling reaction or cyclization techniques. These synthetic routes allow for the modification of the compound to enhance its biological activity and selectivity .
Q & A
Q. What are the common synthetic routes for 1,3-Di(pyridin-4-yl)benzene, and how are reaction conditions optimized?
- Methodological Answer : A typical synthesis involves coupling reactions using palladium catalysts under inert atmospheres. For example, Suzuki-Miyaura coupling between 4-pyridinylboronic acid and 1,3-dibromobenzene in a mixture of THF/H₂O, catalyzed by Pd(PPh₃)₄, yields the target compound. Reaction conditions (e.g., temperature, solvent ratios) are optimized via iterative testing, monitored by TLC or HPLC for purity . Alternative routes include Ullmann coupling with copper catalysts, requiring reflux in polar aprotic solvents like DMF. Post-synthesis purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization from ethanol .
Q. How is the purity and structural identity of this compound confirmed in synthetic workflows?
- Methodological Answer : Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile/water, 70:30). Structural confirmation employs and NMR in deuterated DMSO or CDCl₃, with pyridyl protons appearing as doublets (δ 8.5–8.7 ppm) and aromatic protons as a triplet (δ 7.8–8.0 ppm). High-resolution mass spectrometry (HRMS) in ESI+ mode confirms the molecular ion peak (m/z calculated for C₁₆H₁₂N₂: 232.1000) .
Advanced Research Questions
Q. How does this compound coordinate to transition metals, and what are the implications for MOF design?
- Methodological Answer : The compound acts as a rigid, linear ditopic ligand via its pyridyl N atoms. In Co(II) complexes, it forms 1D chains with octahedral coordination (Co–N bond length ~2.1 Å), confirmed by single-crystal XRD. Structural refinement using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) reveals intermolecular interactions (O–H⋯S hydrogen bonds) that stabilize the framework . Such coordination behavior is exploited in MOFs for gas adsorption (e.g., CO₂/CH₄ selectivity) by tuning ligand spacing and metal nodes .
Q. What statistical approaches resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer : Contradictory bioactivity data (e.g., IC₅₀ variability in enzyme inhibition assays) are analyzed using ANOVA with post hoc tests (Fisher’s PLSD). Data normalization (e.g., to vehicle controls) and outlier removal (Grubbs’ test, α = 0.05) minimize experimental noise. Dose-response curves (GraphPad Prism®) with nonlinear regression (four-parameter logistic model) quantify potency differences. Replicate experiments (n ≥ 3) and blinded analysis reduce bias .
Q. How do photophysical properties of lanthanide complexes with this compound derivatives enable selective chemosensing?
- Methodological Answer : Eu(III) complexes with pyridyl-β-diketonate ligands exhibit antenna effect-mediated luminescence. Selectivity for Hg²⁺ is probed via fluorescence titration (λₑₓ = 350 nm, λₑₘ = 615 nm), showing a 10-fold enhancement (detection limit ~10⁻⁸ M). Competitive binding studies (e.g., with Zn²⁺, Pb²⁺) confirm specificity. X-ray crystallography and lifetime decay measurements differentiate static vs. dynamic quenching mechanisms .
Methodological Tables
Q. Table 1. Key Crystallographic Data for Co(II) Complex with this compound
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Co–N bond length | 2.09 Å | |
| Hydrogen bond (O–H⋯S) | 2.85 Å (D⋯A), 163° (angle) |
Q. Table 2. Optimization of Suzuki-Miyaura Coupling Conditions
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% Pd(PPh₃)₄ | Maximizes to 88% |
| Solvent | THF/H₂O (3:1) | Enhances solubility |
| Temperature | 80°C | Balances rate/degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
